molecular formula C8H8N2O B1457115 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-94-6

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1457115
CAS No.: 40107-94-6
M. Wt: 148.16 g/mol
InChI Key: FOCYSKCIZCQTSR-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold, a privileged structure known as an aza-analogue of isoindolin-1-one, which is the core of various bioactive agents . This specific scaffold has been identified as a key structural component in the development of novel therapeutics, particularly as allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting M4 mAChR is a prominent strategy in researching potential treatments for central nervous system disorders and other neurological conditions. Furthermore, related pyrrolo[3,4-b]pyridin-5-one derivatives have demonstrated promising cytotoxic effects in vitro studies against human cervical carcinoma cell lines , including SiHa, HeLa, and CaSki, suggesting their potential in anticancer research . The core structure is also being explored in other fields, such as the development of necroptosis inhibitors that target receptor-interacting protein kinase 1 (RIPK1), highlighting its versatility in drug discovery . The molecular formula for the core structure is C7H6N2O, with a molecular weight of approximately 134.14 g/mol . The methyl-substituted variant is part of ongoing research efforts to optimize potency and selectivity for specific biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYSKCIZCQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730030
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-94-6
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor. It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

  • Antidepressant Activity: Research indicates that compounds with a similar structure to 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one may exhibit antidepressant properties. This is attributed to their ability to modulate neurotransmitter systems in the brain.
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects: The compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Synthesis and Derivatives

Synthetic Routes:
The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions: Utilizing starting materials like substituted pyridines and amines.
  • Functionalization: The compound can be modified to create derivatives that enhance its biological activity or alter its pharmacokinetic properties.

Table 1: Synthetic Methods Overview

MethodDescriptionReferences
CyclizationFormation from pyridine derivatives
FunctionalizationModifying the nitrogen or carbon framework

Case Studies

Case Study 1: Antidepressant Activity
A study demonstrated that a derivative of this compound showed promising results in animal models of depression. The mechanism involved serotonin receptor modulation.

Case Study 2: Anticancer Research
In vitro studies revealed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The study highlighted the potential for developing targeted therapies based on this scaffold.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section compares 6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Substituent Variations at the 6-Position

Table 1: Key Analogs and Substituent Effects
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl (-CH₃) C₈H₈N₂O 148.16 Intermediate for kinase inhibitors
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Phenyl (-C₆H₅) C₁₃H₁₀N₂O 210.23 Increased lipophilicity; used in organic synthesis
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Hydroxyethyl (-CH₂CH₂OH) C₉H₁₀N₂O₂ 178.19 Enhanced solubility; potential prodrug applications
6-(4-Methoxybenzyl)-2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 4-Methoxybenzyl (-CH₂C₆H₄OMe) + Cl at 2-position C₁₅H₁₃ClN₂O₂ 288.73 Dual substituents for electronic modulation; antimicrobial research
Key Observations :
  • Methyl vs. Phenyl : The phenyl analog (210.23 g/mol) exhibits higher molecular weight and lipophilicity compared to the methyl derivative (148.16 g/mol), which may influence membrane permeability in drug design .
  • Hydroxyethyl Substituent : The polar 2-hydroxyethyl group in the analog (178.19 g/mol) improves aqueous solubility, making it suitable for formulations requiring enhanced bioavailability .

Functional Group Additions and Modifications

Table 2: Derivatives with Additional Functional Groups
Compound Name Additional Functional Groups Molecular Weight (g/mol) Applications/Findings References
2-Benzyl-3-morpholino-6-(triazolylmethyl)-7-(4-chlorophenyl) analog Morpholino, triazolyl, 4-chlorophenyl 541.00 (calculated) Antimicrobial activity against Gram-positive bacteria
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione Dione structure (-O at 5 and 7) 268.27 Oxidative stress studies; crystallography data available
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cl at 2-position, methyl at 3 and 6 200.64 Probable intermediate in kinase inhibitor synthesis
Key Observations :
  • Morpholino and Triazolyl Groups: The incorporation of morpholino (a saturated amine) and triazolyl groups in enhances hydrogen-bonding capacity, which correlates with reported antimicrobial efficacy.
  • Chloro-Methyl Combination : The 2-chloro-3,6-dimethyl derivative (200.64 g/mol) demonstrates how halogenation and methylation synergize to modulate steric hindrance and electronic effects .

Preparation Methods

One-Pot Ugi-3CR/Aza Diels–Alder/N-Acylation/Aromatization Cascade

This method is a highly efficient and versatile approach to synthesize pyrrolo[3,4-b]pyridin-5-ones, including the 6-methyl derivative, under relatively mild conditions with good yields.

  • Reaction Components:

    • Benzylamines or substituted amines
    • Aldehydes (various aromatic and heteroaromatic)
    • Isocyanides
    • Maleic anhydride or derivatives
  • Catalysts and Conditions:

    • Scandium(III) triflate (3 mol%) as Lewis acid catalyst
    • Microwave irradiation to reduce reaction times
    • Solvent: benzene or dichloromethane depending on substrate stereoelectronics
  • Process:

    • Ugi three-component reaction (Ugi-3CR) forms an intermediate amide.
    • Aza Diels–Alder cycloaddition occurs intramolecularly.
    • N-acylation and aromatization steps finalize the pyrrolo[3,4-b]pyridin-5-one core.
    • Optional post-cyclization modifications (e.g., free-radical mediated cyclizations) can be performed.
  • Yields and Scope:

    • Yields range typically from 30% to 46% depending on substrates.
    • The method tolerates alkyl, aryl, heterocyclic substituents.
    • Enables synthesis of analogues with different ring sizes and heteroatom linkers.
Parameter Typical Conditions Outcome/Yield
Catalyst Sc(OTf)3 (3 mol%) Efficient catalysis
Solvent Benzene, DCM Good solubility
Heating Microwave irradiation (80 °C) Reduced reaction time
Substrate Scope Benzylamines, aldehydes, isocyanides Wide variety tolerated
Yield Range 30% - 46% Moderate to good

This cascade process was initially reported by Zhu and co-workers and further optimized by subsequent researchers, providing a robust platform for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives.

Regio- and Chemoselective Reduction Method

Magnesium Ion-Assisted Sodium Borohydride Reduction

An alternative and complementary approach involves the selective reduction of 5,7-diones of pyrrolo[3,4-b]pyridine to yield 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones, which can be converted to the target compound.

  • Key Features:

    • Sodium borohydride as reducing agent
    • Magnesium ion presence critical for regioselectivity
    • Low temperature (0 °C) to maintain chemoselectivity
    • Formation of a chelate complex between dione and Mg ion directs reduction to 7-hydroxy lactam preferentially over 5-hydroxy isomer
  • Significance:

    • High regioselectivity and chemoselectivity
    • Excellent yields reported
    • Enables preparation of hydroxy lactam intermediates convertible to 6-methyl-6,7-dihydro derivatives
Parameter Conditions Outcome
Reducing Agent Sodium borohydride Selective reduction
Catalyst/Promoter Magnesium ion Chelate complex formation
Temperature 0 °C High regioselectivity
Product 7-hydroxy lactam (major) High yield, regioisomeric purity

This method was detailed in a 1989 study demonstrating the regioselective reduction of pyrrolo[3,4-b]pyridine-5,7-diones to yield the desired hydroxy lactams, which are key intermediates in the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones.

Comparative Summary of Preparation Methods

Method Advantages Limitations Typical Yield Range
Ugi-3CR/Aza Diels–Alder Cascade One-pot, versatile, mild conditions Moderate yields, requires catalyst 30% - 46%
Mg Ion-Assisted NaBH4 Reduction High regio- and chemoselectivity Requires pre-formed dione substrates Excellent (not specified)

Additional Research Findings and Notes

  • The cascade process has been adapted to synthesize various analogues, including bis-furyl derivatives and piperazine-linked compounds, demonstrating broad applicability.
  • Microwave-assisted heating significantly reduces reaction times compared to traditional heating methods.
  • The regioselective reduction method relies on the unique coordination chemistry of magnesium ions, which facilitates selective hydride delivery.
  • Patents related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives emphasize their biological relevance, particularly as allosteric modulators of muscarinic receptors, highlighting the importance of efficient synthetic routes.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one?

Answer:
The compound is typically synthesized via multi-step reactions involving pyridine or carbamate precursors. Key methods include:

  • Microwave-assisted Ugi-3CR/aza Diels-Alder reactions for rapid cyclization and improved regioselectivity .
  • Multi-component Ugi-Zhu reactions to generate pyrrolo[3,4-b]pyridin-5-one scaffolds with diverse substituents .
  • Stepwise modifications, such as halogenation or alkylation, to introduce methyl or other functional groups at the 6-position .
    Methodological considerations include solvent choice (e.g., THF or ethanol), catalyst optimization (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic structural modifications and bioactivity assays:

  • Substituent introduction : Replace the methyl group at the 6-position with halogens (e.g., Cl, F) or aryl groups to evaluate electronic and steric effects on target binding .
  • In vitro assays : Test modified derivatives against disease-relevant targets (e.g., kinases, GPCRs) using enzyme inhibition or cell viability assays .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .
    Cross-referencing synthetic yields (e.g., via HPLC ) with bioactivity data helps prioritize lead compounds.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing pyrrolo and pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related pyrrolo-pyridine derivatives .

Advanced: How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?

Answer:
Discrepancies may arise from solvation effects, tautomerism, or impurities. Strategies include:

  • Cross-validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
  • Crystallographic analysis : Obtain single-crystal X-ray structures to unambiguously assign bond lengths and angles, as done for 6-benzyl analogs .
  • Batch consistency checks : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew spectral interpretations .

Basic: How do the solubility properties of this compound influence experimental design?

Answer:
The compound’s limited aqueous solubility (common in pyrrolo-pyridinones) necessitates:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for biological assays or ethanol/THF for synthetic steps .
  • Formulation strategies : Employ co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies to enhance bioavailability .
  • Concentration-dependent assays : Pre-saturate solutions and validate stability via UV-Vis spectroscopy to avoid precipitation artifacts .

Advanced: What strategies improve reaction yields in complex syntheses involving this compound?

Answer:
Yield optimization requires:

  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Microwave irradiation : Accelerate reaction kinetics and reduce byproduct formation in cyclization steps .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Purification protocols : Employ flash chromatography or preparative HPLC to isolate high-purity product batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

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